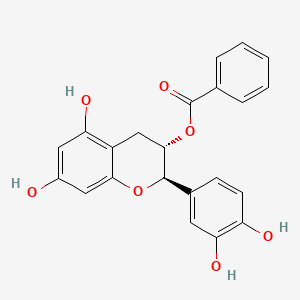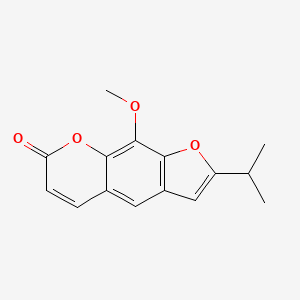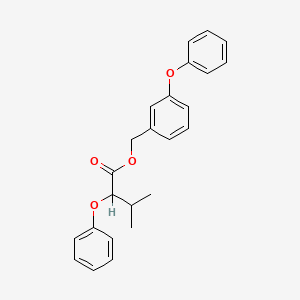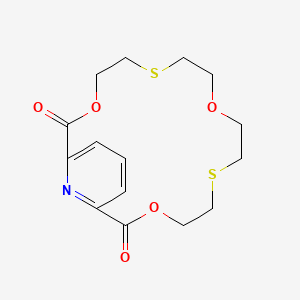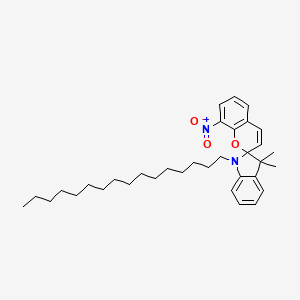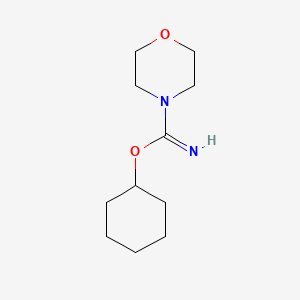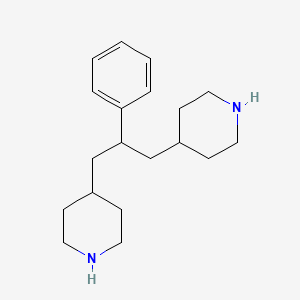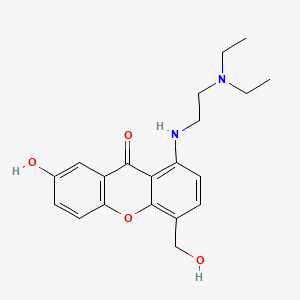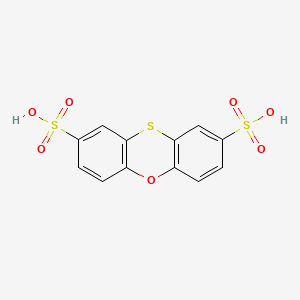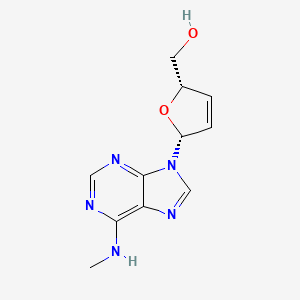
N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant attention due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV). This compound is structurally related to naturally occurring nucleosides but has been chemically modified to enhance its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine typically involves the transformation of ribonucleosides into their 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods
Industrial production of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into its desired derivatives with high efficiency .
化学反応の分析
Types of Reactions
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert the compound into different analogs with varying properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
科学的研究の応用
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
作用機序
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus’s genetic material. The compound mimics natural nucleosides and gets incorporated into the viral DNA during replication. due to its modified structure, it terminates the DNA chain elongation, effectively halting viral replication .
類似化合物との比較
Similar Compounds
Stavudine (2’,3’-didehydro-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.
Zalcitabine (2’,3’-dideoxycytidine): A similar compound with antiviral properties.
Didanosine (2’,3’-dideoxyinosine): Used in combination therapies for HIV.
Uniqueness
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is unique due to its specific modifications, which enhance its stability and efficacy compared to other nucleoside analogs. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable tool in antiviral research and therapy .
特性
CAS番号 |
117723-57-6 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC名 |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h2-3,5-8,17H,4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |
InChIキー |
PTVIQIRZWYHMSO-JGVFFNPUSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C=C[C@H](O3)CO |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C=CC(O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
